Differentiation from 1,3,5-Trimethylbenzene in High-Pressure Oxidation Studies
In a high-pressure (12.0 atm) jet-stirred reactor study of 1,3,5-trimethylbenzene (T135MB) oxidation, 1-ethyl-3,5-dimethylbenzene was newly detected as a specific oxidation intermediate, a finding not reported in previous atmospheric pressure studies [1]. This indicates a distinct oxidation pathway and intermediate profile for the target compound when compared to its trimethyl-substituted analog, 1,3,5-trimethylbenzene. While T135MB's primary consumption channel is H-abstraction by OH radicals, the formation of 1-ethyl-3,5-dimethylbenzene points to a different set of secondary reactions involving ethyl group migration or recombination [1].
| Evidence Dimension | Oxidation Intermediate Profile |
|---|---|
| Target Compound Data | 1-Ethyl-3,5-dimethylbenzene is detected as a novel intermediate in 1,3,5-trimethylbenzene oxidation at 12.0 atm, T=660-1020 K, Φ=0.4 and 2.0. |
| Comparator Or Baseline | 1,3,5-Trimethylbenzene (mesitylene): In the same study, its primary oxidation intermediates are 3,5-dimethylbenzaldehyde and 3,5-dimethylphenol. |
| Quantified Difference | The target compound is a newly detected species in high-pressure oxidation conditions, whereas the comparator's oxidation products are well-characterized aldehydes and phenols. |
| Conditions | Jet-stirred reactor at 12.0 atm, equivalence ratios (Φ) of 0.4 and 2.0, temperature range of 660–1020 K; analysis by GC and GC-MS. |
Why This Matters
This differentiation is critical for researchers developing or validating kinetic models for fuel combustion, as the presence of an ethyl group in the target compound leads to a distinct set of reaction intermediates that must be accounted for in accurate simulations.
- [1] Wang, Z., et al. (2024). Experimental and kinetic modeling study of 1,3,5-trimethylbenzene oxidation at elevated pressure. Combustion and Flame, 265, 113447. View Source
